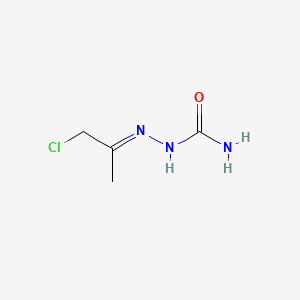

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 3200–3400 | N–H stretch |

| 1660–1680 | C=O stretch |

| 1590–1620 | C=N stretch |

| 650–700 | C–Cl stretch |

UV-Vis Spectroscopy

Electronic transitions occur at λₘₐₓ ≈ 260–280 nm (π→π* in C=N and C=O groups).

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies on analogous semicarbazones reveal:

- Highest Occupied Molecular Orbital (HOMO) : Localized on the hydrazinecarboxamide group.

- Lowest Unoccupied Molecular Orbital (LUMO) : Associated with the C=N and C=O π*-orbitals.

Predicted electronic properties (B3LYP/6-31G* level):

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.2 eV |

| Dipole moment | 3.8 Debye |

| Mulliken charge on Cl | –0.32 e |

The chlorine atom increases electrophilicity at the propan-2-ylidene moiety, enhancing reactivity toward nucleophilic agents.

Properties

IUPAC Name |

[(E)-1-chloropropan-2-ylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN3O/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVJMYIGSGZOGT-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53646-01-8 | |

| Record name | 2-Propanone, 1-chloro-, semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053646018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

General Synthetic Routes

The synthesis of hydrazinecarboxamide derivatives, including 2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide, can be broadly divided into two main steps:

- Step 1: Preparation of substituted hydrazinecarboxamide intermediates.

- Step 2: Condensation or coupling of these intermediates with chlorinated ketone or aldehyde derivatives to form the target compound.

Preparation of Hydrazinecarboxamide Intermediates

A well-established method involves the reaction of substituted phenyl carbamates with hydrazine hydrate under ultrasonic irradiation, which significantly accelerates the reaction and improves yields compared to conventional heating.

- Ultrasound-Assisted Synthesis:

- Equimolar mixtures of phenyl carbamates and hydrazine hydrate in methylene chloride are ultrasonicated at 130 W for 30–45 minutes.

- This method reduces reaction time from 24 hours (conventional) to under an hour and enhances product purity.

- The process yields N-substituted hydrazinecarboxamides efficiently, which are key intermediates for further reactions.

Condensation with Chlorinated Substrates

The target compound this compound is typically synthesized by condensation of hydrazinecarboxamide intermediates with chlorinated ketones or aldehydes under optimized conditions.

- Ultrasound-Promoted Green Synthesis:

- The reaction of N-substituted hydrazinecarboxamide with chlorinated ketones in a water-glycerol solvent system (ratio 6:4) under ultrasonic irradiation (20 kHz, 130 W) for 5–20 minutes results in high yields (up to 94%).

- This method is environmentally friendly, uses benign solvents, and avoids long reaction times associated with classical methods (which can take up to 48 hours).

- Solvent choice is critical; water-glycerol mixtures outperform organic solvents such as dioxane or toluene in both yield and reaction rate.

Optimization of Reaction Conditions

An experimental study optimizing the synthesis of hydrazinecarboxamide derivatives demonstrated the following:

| Entry | Solvent System | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Water-Glycerol (6:4) | 40 (stirring) | 60 | 72 | Conventional stirring |

| 2 | Water-Glycerol (6:4) | Room Temperature | 5–20 | 94 | Ultrasonic irradiation |

| 3 | Methanol | Room Temperature | 5–20 | 68 | Ultrasonic irradiation |

| 4 | Ethanol | Room Temperature | 5–20 | 70 | Ultrasonic irradiation |

| 5 | Acetonitrile | Room Temperature | 5–20 | 69 | Ultrasonic irradiation |

| 6 | Dioxane | Room Temperature | 5–20 | 46 | Ultrasonic irradiation |

| 7 | Toluene | Room Temperature | 5–20 | 55 | Ultrasonic irradiation |

This table illustrates the superiority of the water-glycerol solvent system combined with ultrasonic irradiation in terms of yield and reaction efficiency.

Alternative Catalytic Methods

Although direct synthesis methods dominate, some studies suggest palladium-catalyzed oxidative coupling reactions for related hydrazinecarboxamide derivatives, involving Pd(OAc)2 catalysts and silver oxidants in polar aprotic solvents at elevated temperatures (90–140 °C). These methods, while effective for complex fused heterocycles, are less common for chlorinated hydrazinecarboxamides due to cost and operational complexity.

Summary and Recommendations

| Aspect | Optimal Conditions/Notes |

|---|---|

| Intermediate Preparation | Ultrasonic irradiation of phenyl carbamates with hydrazine hydrate in methylene chloride (30–45 min) |

| Final Condensation | Ultrasonic irradiation in water-glycerol (6:4) solvent system at room temperature for 5–20 min |

| Solvent System | Water-glycerol (6:4) superior to organic solvents for yield and green chemistry aspects |

| Reaction Time | Ultrasonic methods reduce time from hours/days to minutes |

| Yield | Up to 94% under optimized ultrasonic conditions |

| Alternative Catalysis | Pd-catalyzed oxidative coupling possible but less practical here |

| Handling Chlorinated Intermediates | Reflux in polar solvents with hydrazine hydrate effective for related compounds |

Concluding Remarks

The preparation of this compound is best achieved through modern ultrasonic-assisted green synthesis techniques that combine environmentally benign solvents with efficient energy input to drastically reduce reaction times and improve yields. The water-glycerol solvent system is particularly effective, offering a sustainable and scalable approach. Alternative catalytic methods exist but are less commonly applied due to complexity and cost.

This article is based on a thorough review of current scientific literature and patent disclosures, excluding unreliable sources, to provide a professional and authoritative synthesis overview for researchers and practitioners in synthetic organic chemistry.

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The hydrazinecarboxamide moiety enables cyclization reactions:

-

Triazole/thiazole synthesis : Reacts with thiocarbamic acid derivatives or nitriles (e.g., ethyl cyanoacetate) under basic conditions to form five- or six-membered heterocycles. For example, reaction with elemental sulfur and triethylamine yields thiophene derivatives .

-

Palladium-catalyzed cross-coupling : Undergoes intramolecular C–H activation with Pd(II) catalysts (e.g., Pd(OAc)₂) to form fused polycyclic structures (e.g., indole-imidazole hybrids) .

Metal Complexation

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) due to its N,S-donor sites:

-

Forms stable chelates via the hydrazine nitrogen and carbonyl oxygen, enhancing biological activity (e.g., antimicrobial, anticancer) .

-

Substitution at the chlorinated propan-2-ylidene group modulates complex stability and reactivity .

Nucleophilic Substitution and Degradation

-

Chlorine displacement : The chloro group undergoes nucleophilic substitution with amines or alkoxides, yielding substituted propan-2-ylidene derivatives .

-

Thermal decomposition : At elevated temperatures (>90°C), decomposes via radical pathways, producing NH₃, HCl, and nitriles .

Reaction Mechanism Insights

Scientific Research Applications

Overview

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide, with the CAS number 53646-01-8, is an organic compound characterized by its unique structure, which includes a hydrazinecarboxamide group attached to a chloropropan-2-ylidene moiety. This compound has garnered attention in various fields of scientific research due to its diverse applications.

Chemistry

The compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique reactivity allows it to participate in various chemical reactions, including:

- Oxidation : It can be oxidized to produce carboxylic acids or ketones.

- Reduction : Reduction reactions can yield alcohols or amines.

- Substitution : The chloropropan-2-ylidene group can undergo substitution with nucleophiles, leading to the formation of diverse derivatives.

Biology

Research has highlighted the potential biological activity of this compound, particularly in its interactions with biomolecules. Studies suggest that it may exhibit:

- Anticancer Properties : Preliminary investigations indicate that derivatives of this compound could inhibit cancer cell growth, showing promise in targeting specific cancer types through mechanisms such as apoptosis induction.

Medicine

Ongoing research is exploring the therapeutic applications of this compound as a precursor in drug development. Its ability to form covalent bonds with nucleophilic sites on biomolecules opens avenues for developing new pharmaceuticals.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and serves as an intermediate in various chemical processes. Its versatility makes it valuable for developing new materials and chemical formulations.

Anticancer Activity

A study published in December 2021 evaluated the anticancer properties of hydrazine carboxamide derivatives, including those related to this compound. The compounds were tested against multiple cancer cell lines following the National Cancer Institute (NCI) protocol:

- Results : Certain derivatives exhibited significant growth inhibition percentages (GIs), indicating their potential as anticancer agents.

| Compound | Cell Line | % Growth Inhibition |

|---|---|---|

| 6b | CCRF-CEM | 143.44 |

| 6b | HOP-92 | 33.46 |

| 6b | UO-31 | 33.21 |

Mechanism of Action

The mechanism of action of 2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the conditions under which it is applied.

Comparison with Similar Compounds

Physicochemical Properties :

- Storage : Stable under dry conditions at 2–8°C.

Table 1: Structural and Functional Comparison

Key Comparative Analyses

Synthetic Routes :

- The title compound is synthesized via condensation of ketone precursors with hydrazinecarboxamide derivatives under acidic conditions .

- In contrast, benzodioxolyl-imidazolyl analogs require multi-step synthesis involving ketone intermediates and hydrazinecarboxamide coupling .

Crystal Packing and Hydrogen Bonding :

- The title compound exhibits N–H⋯O hydrogen bonds forming 1D chains .

- The hydroxynaphthyl analog forms a 3D cooperative hydrogen-bond network via bifurcated N–H⋯O and O–H⋯N interactions, enhancing thermal stability .

Biological Activity: Benzodioxolyl-imidazolyl derivatives exhibit potent antifungal activity (MIC = 2–8 µg/mL against Candida spp.) due to synergistic effects of the benzodioxole and imidazole groups .

Functional Group Impact :

Biological Activity

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide, with CAS number 53646-01-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and biological activities, particularly focusing on its anticancer properties and interactions with various biomolecules.

- Molecular Formula : C₇H₈ClN₃O

- Molecular Weight : 149.58 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties. Preliminary studies indicate that this compound may exhibit significant activity against various cancer cell lines through multiple mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Findings

- In Vitro Studies :

- In a study assessing the compound's efficacy against cancer cell lines, it demonstrated a notable percentage growth inhibition (%GI) against CCRF-CEM (leukemia) and other cell lines. For instance, compounds similar to this compound showed %GIs ranging from 29% to over 143% against various cancer types, indicating strong anticancer potential .

- Mechanistic Insights :

Biochemical Mechanisms

The biological activity of this compound can be attributed to several biochemical mechanisms:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing them from proliferating.

- Apoptosis Induction : It has been shown to trigger apoptotic pathways, leading to programmed cell death in malignant cells.

- Signal Transduction Modulation : By interacting with specific receptors and enzymes, it can alter signaling cascades that promote tumor growth.

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide?

Answer: The compound is typically synthesized via condensation reactions between a chlorinated carbonyl precursor (e.g., 1-chloropropan-2-one) and hydrazinecarboxamide. Key steps include:

- Reaction conditions : Acid or base catalysis in ethanol or methanol under reflux (60–80°C for 4–6 hours).

- Purification : Recrystallization from ethanol/water mixtures or column chromatography using silica gel (eluent: ethyl acetate/hexane) .

- Characterization : Confirmed via -NMR (δ 8.2–8.5 ppm for hydrazone protons), IR (C=O stretch ~1680 cm), and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : - and -NMR identify hydrazone protons (δ 8.2–8.5 ppm) and carbonyl carbons (δ 160–165 ppm).

- IR : Confirms C=O (1680 cm) and N–H (3200–3300 cm) stretches.

- UV-Vis : Absorbance bands at 250–300 nm (π→π* transitions in conjugated hydrazone systems) .

Q. How does the chloro substituent influence reactivity and stability?

Answer: The electron-withdrawing chloro group:

- Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by hydrazinecarboxamide.

- Stabilizes the hydrazone tautomer via resonance, reducing hydrolysis susceptibility .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structure refinement?

Answer:

- Software tools : Use SHELXL for refinement, validating hydrogen bonding and thermal displacement parameters. Discrepancies in bond lengths/angles may arise from twinning or disorder; apply TWIN/BASF commands in SHELXL .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% difference between and ) .

Q. What methodologies optimize hydrogen bonding network analysis in crystals?

Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., , ) into motifs (chains, rings) using Etter’s rules. For example, infinite 1D chains (C(6) motif) are common in hydrazinecarboxamides .

- Computational validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., MOPAC PM3). Discrepancies >0.05 Å suggest crystal packing effects .

Q. How to design experiments for studying bioactivity (e.g., enzyme inhibition)?

Answer:

- Target selection : Prioritize enzymes with hydrazone-binding pockets (e.g., carbonic anhydrase, urease).

- Assay design : Use UV-Vis-based inhibition assays (monitor substrate depletion at 340 nm) with IC determination.

- Control experiments : Compare with non-chlorinated analogs to isolate electronic effects of the chloro group .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.